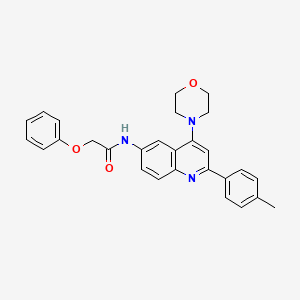

N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

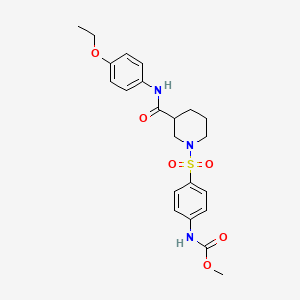

N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide, also known as MPQA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Anti-corrosion Performance in Acidic Medium

N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide, due to its structural similarity with 8-hydroxyquinoline derivatives, may find applications in anti-corrosion formulations. Research on 8-hydroxyquinoline derivatives like HM1, HM2, and HM3 has shown significant anti-corrosion properties for mild steel in acidic environments, suggesting potential for similar compounds. These derivatives act as cathodic inhibitors, with effectiveness increasing at higher concentrations. The Langmuir adsorption-isotherm model suggests spontaneous chemical-physical adsorption on metal surfaces, contributing to their anti-corrosion efficacy. Molecular dynamics simulations and DFT calculations further elucidate the adsorption mechanism and electronic properties related to inhibition efficiency (Douche et al., 2020).

Structural Aspects and Properties in Salt and Inclusion Compounds

Compounds structurally related to N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide, such as amide-containing isoquinoline derivatives, have shown unique structural properties when interacting with mineral acids and forming gels or crystalline solids. These interactions lead to diverse inclusion compounds with enhanced fluorescence emission, indicating potential applications in material science and sensor technology. The structural versatility and interaction with various acids highlight the potential for designing novel materials with tailored properties (Karmakar et al., 2007).

Inhibitors of Src Kinase Activity

Similar quinoline derivatives have been optimized as potent inhibitors of Src kinase activity, indicating potential therapeutic applications in cancer treatment. By modifying the anilino group and incorporating morpholino groups, these compounds have shown increased inhibition of Src kinase activity and Src-mediated cell proliferation. Such findings suggest that N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide could be investigated for its potential as a kinase inhibitor with applications in oncology (Boschelli et al., 2001).

Fluorescent Sensing of Metal Ions

Quinoline-based compounds, such as N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, have demonstrated high selectivity and sensitivity in fluorescent sensing of metal ions like Cd(2+), distinguishing it from Zn(2+). This indicates potential applications in environmental monitoring and analytical chemistry, where specific and sensitive detection of metal ions is crucial (Zhou et al., 2012).

Propriétés

IUPAC Name |

N-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3/c1-20-7-9-21(10-8-20)26-18-27(31-13-15-33-16-14-31)24-17-22(11-12-25(24)30-26)29-28(32)19-34-23-5-3-2-4-6-23/h2-12,17-18H,13-16,19H2,1H3,(H,29,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRBDNODXPJSKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4)C(=C2)N5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-morpholino-2-(p-tolyl)quinolin-6-yl)-2-phenoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-2-(4-bromophenyl)-2-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2394324.png)

![N-(sec-butyl)-2-(2-chloro-6-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2394325.png)

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2394327.png)

![2-(4-Chlorophenoxy)-2-methyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2394328.png)

![1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one](/img/structure/B2394331.png)

![[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2394333.png)

![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2394334.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2394340.png)

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394345.png)